molecular formula C8H10BrN3 B1201295 3-Bromobenzylguanidinium sulphate CAS No. 90151-50-1

3-Bromobenzylguanidinium sulphate

Cat. No. B1201295
CAS RN: 90151-50-1
M. Wt: 228.09 g/mol
InChI Key: NQAHHMUBLBQHKO-UHFFFAOYSA-N
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Description

3-Bromobenzylguanidinium sulphate is a compound that likely combines the structural features of guanidinium cations with a bromobenzyl group, and is associated with sulphate anions. Guanidinium salts are known for their diverse applications in chemistry, ranging from their use in ionic liquids to their role as starting materials in synthesis and catalysis.

Synthesis Analysis

Synthesis of guanidinium-based compounds generally involves the interaction of guanidine or its derivatives with suitable alkylating agents followed by the introduction of anions such as sulphate. For example, a related compound, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO4), was synthesized for use in catalysis, demonstrating the versatility of guanidinium salts in chemical synthesis (Subodh Kumar et al., 2014).

Molecular Structure Analysis

Guanidinium salts typically exhibit strong hydrogen bonding interactions due to the guanidinium cation. The molecular structure is stabilized by these interactions, which can significantly influence their physical and chemical properties. For instance, the study of aminoguanidinium sulfite monohydrate revealed a complex hydrogen bond network stabilizing its structure (R. Khoma et al., 2013).

Chemical Reactions and Properties

Guanidinium salts participate in a variety of chemical reactions, serving as catalysts, reagents, or substrates. The palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides is an example of the chemical versatility of bromobenzyl-containing compounds (Jianyou Mao et al., 2014).

Scientific Research Applications

Analytical and Biochemical Applications

In the domain of analytical chemistry, compounds similar to 3-Bromobenzylguanidinium sulphate are often explored for their antioxidant properties and their role in biochemical assays. For instance, methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, rely on specific chemical interactions that compounds like 3-Bromobenzylguanidinium sulphate might participate in due to their structural or functional properties (Munteanu & Apetrei, 2021). These assays are crucial for assessing the kinetics or reaching the equilibrium state based on spectrophotometry, which could be an area where 3-Bromobenzylguanidinium sulphate finds application, either as a reagent or a subject of study.

Environmental Science and Pollution Treatment

In environmental science, the study of adsorbents for pollutant removal from water highlights the potential use of various compounds in treating water contaminants. Research on using alum sludge, a byproduct of water treatment processes involving aluminium sulphate, for phosphorus removal showcases the broader category of sulphate-based compounds in environmental remediation efforts (Muisa et al., 2020). Given the structural specificity and potential reactivity of 3-Bromobenzylguanidinium sulphate, similar investigative pathways could explore its efficacy in binding or removing specific pollutants.

Material Science and Engineering

The review of metal sulphide precipitation and its applications across various industries, including effluent treatment and hydrometallurgical processes, provides insight into how sulphate compounds contribute to material science and engineering (Lewis, 2010). Although 3-Bromobenzylguanidinium sulphate is not directly mentioned, the principles surrounding the use of sulphates in precipitating metals from solutions could inform research into the compound's potential applications in similar processes or as a catalyst in synthesizing new materials.

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use .

properties

IUPAC Name

2-[(3-bromophenyl)methyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZDMLFJVXWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzylguanidinium sulphate

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